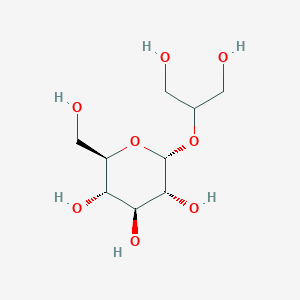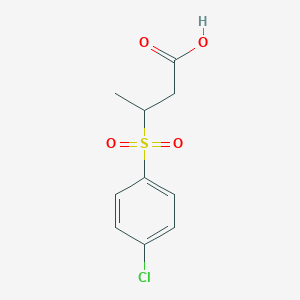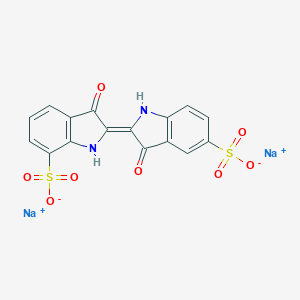
Glucosylglycerol
描述
Glucosylglycerol, a powerful osmolyte, is produced by plants, algae, and bacteria as an adaptation to salt stress and drought. It has garnered attention for its potential applications, notably as a moisturizing agent in cosmetics. The synthesis and industrial-scale production of GG have been realized through biocatalytic processes, highlighting its significance beyond mere biological occurrence (Luley-Goedl et al., 2010).
Synthesis Analysis
GG's synthesis involves a biocatalytic process utilizing sucrose phosphorylase for the regioselective glucosylation of glycerol, employing sucrose as the donor substrate. This enzymatic conversion yields GG and D-fructose, with a notable process developed for manufacturing GG on an industrial scale (Luley-Goedl et al., 2010). Additionally, high-yield biosynthesis of GG through coupling phosphorolysis and transglycosylation reactions has been demonstrated, showing the industrial application potential for GG manufacturing (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of GG, as indicated in studies, supports its function and stability as an osmolyte. Its synthesis involves specific chemical structures and enzymatic pathways that ensure the regioselective attachment of glucose to glycerol, underlining the intricate nature of its molecular composition (Gurr et al., 1968).
Chemical Reactions and Properties
The chemical reactivity and properties of GG relate to its formation and potential chemical modifications. GG's synthesis involves regioselective enzymatic reactions, highlighting its specific chemical characteristics essential for its role as an osmolyte and its applications in various industries (Luley-Goedl et al., 2010).
Physical Properties Analysis
GG's physical properties, such as its thermotropic and barotropic gel-phase polymorphism, have been explored through spectroscopic studies. These studies provide insights into the lamellar gel phases of GG derivatives, emphasizing their stability and behavior under different temperature and pressure conditions, which are crucial for its biological and industrial applications (Lewis et al., 1990).
Chemical Properties Analysis
The chemical properties of GG, including its interaction with enzymes and potential for synthesis through various biochemical pathways, have been extensively studied. These investigations reveal the efficiency and specificity of enzymatic reactions in synthesizing GG, underscoring its valuable chemical properties for industrial production (Luley-Goedl et al., 2010); (Zhang et al., 2020).
科学研究应用
Glucosylglycerols (GGs) are a class of heterosides which usually consist of a glucose and a glycerol linked by a glycosidic bond . They are known as compatible solutes accumulated by some bacteria including cyanobacteria as well as higher plants for their adaptations to salt or desiccation stresses .
-
Biomedical and Food Industries
- GGs have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- They have a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .
-
Skin and Digestive System Protection
-
Enzymatic Synthesis
-
Stimulating and Activating Cell Protective Enzymes
-
Biotechnological Production
-
Antitumor Activity
-
Enzyme Production
-
Formation of Storage Biopolymers
安全和危害
未来方向
The vital roles of GG and of its important derivative the mycobacterial methylglucose lipopolysaccharide (MGLP) discussed here are now evident, making their metabolic links attractive targets for the development of new urgently needed antimycobacterial therapies . The molecular regulatory mechanism mediated by GylR presumably exists widely in Streptomyces . Our findings would facilitate the design of glycerol utilization pathways for producing valuable products .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316839 | |
| Record name | Glucosylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-(alpha-D-glucopyranosyl)glycerol | |
CAS RN |
22160-26-5 | |
| Record name | Glucosylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)


![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)




![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)




